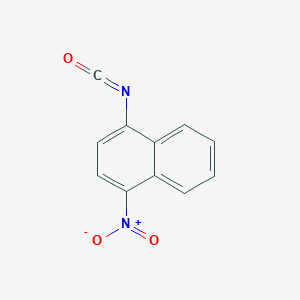
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a fluorine atom at the 7th position of the phenothiazine ring and an ethanone group at the 1st position.
Preparation Methods
The synthesis of 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-fluoro-10H-phenothiazine.
Reaction Conditions: The fluorinated phenothiazine is then reacted with ethanoyl chloride in the presence of a suitable base, such as pyridine, to yield this compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes and pigments due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one can be compared with other phenothiazine derivatives:
1-(10H-Phenothiazin-2-yl)ethanone: Similar in structure but lacks the fluorine atom, which may result in different biological activities.
2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol: Contains additional functional groups that may enhance its biological properties.
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: A derivative with an amine group, used in different research applications.
Properties
CAS No. |
55389-22-5 |
|---|---|
Molecular Formula |
C14H10FNOS |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(7-fluoro-10H-phenothiazin-2-yl)ethanone |
InChI |
InChI=1S/C14H10FNOS/c1-8(17)9-2-5-13-12(6-9)16-11-4-3-10(15)7-14(11)18-13/h2-7,16H,1H3 |
InChI Key |
YSHXLYUSFWMGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
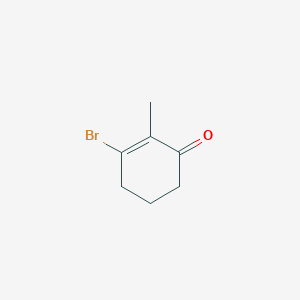
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
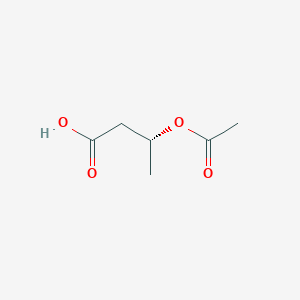
![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)


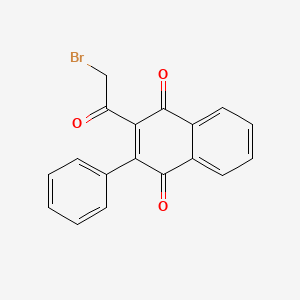
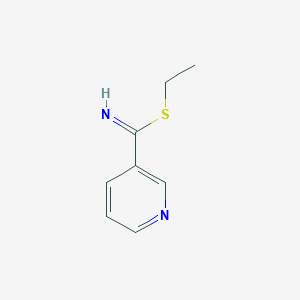
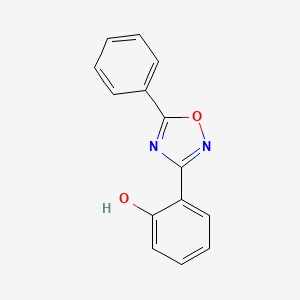
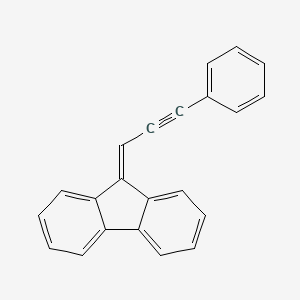
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
